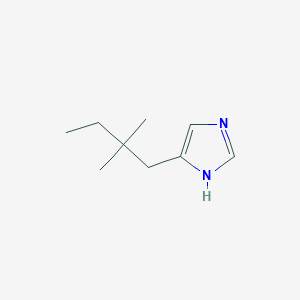
1-(2,4-dimethoxyphenyl)pyrrolidine
Übersicht
Beschreibung
1-(2,4-dimethoxyphenyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,4-dimethoxyphenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-dimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced benzene derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethoxyphenyl)pyrrolidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2,4-dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The methoxy groups on the benzene ring may enhance the compound’s binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
1-Pyrrolidin-1-ylbenzene: Lacks the methoxy groups, resulting in different chemical and biological properties.
2,4-Dimethoxybenzene: Lacks the pyrrolidine ring, affecting its reactivity and applications.
1-Pyrrolidin-1-yl-3,5-dimethoxybenzene: Similar structure but with methoxy groups at different positions, leading to variations in its properties and uses.
Uniqueness: 1-(2,4-dimethoxyphenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO2/c1-14-10-5-6-11(12(9-10)15-2)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
NBFRUPVXXIIAEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N2CCCC2)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-2-[4-(trifluoromethyl)anilino]butan-1-ol](/img/structure/B8296410.png)





![Methyl 5-chloropyrazolo[1,5-c]pyrimidine-3-carboxylate](/img/structure/B8296446.png)



